2-Hydroxy-5-methoxybenzenesulfonamide CAS number and chemical identifiers
2-Hydroxy-5-methoxybenzenesulfonamide CAS number and chemical identifiers
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzenesulfonamide
Introduction
2-Hydroxy-5-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The core structure, featuring a phenol, a methoxy ether, and a sulfonamide group, presents a unique combination of functionalities that suggests its potential as a versatile building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and diuretic drugs. The ortho-hydroxy and para-methoxy substitutions on the benzene ring can influence the compound's acidity, hydrogen bonding capabilities, and overall electronic properties, making it an intriguing candidate for further derivatization and biological screening.
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzenesulfonamide, including its chemical identifiers, a proposed synthetic pathway with a detailed experimental protocol, and methodologies for its structural characterization. Given the limited specific literature on this exact molecule, this guide leverages established chemical principles and data from closely related analogs to provide a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.
Chemical Identifiers and Properties
A summary of the key chemical identifiers for 2-Hydroxy-5-methoxybenzenesulfonamide is provided below.
| Identifier Type | Value | Source |
| CAS Number | 82020-60-8 | [1] |
| Molecular Formula | C₇H₉NO₄S | - |
| Molecular Weight | 203.22 g/mol | - |
| IUPAC Name | 2-Hydroxy-5-methoxybenzenesulfonamide | - |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)O)OC | - |
| InChI Key | (Predicted) | - |
Note: Some properties are calculated or predicted based on the chemical structure due to a lack of experimentally determined data in publicly available literature.
Proposed Synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide
A plausible and efficient method for the synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide is the chlorosulfonation of guaiacol (2-methoxyphenol) followed by amination. This approach is based on well-established procedures for the synthesis of aromatic sulfonamides.[2]
Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide from guaiacol.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride
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Materials:
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Guaiacol (2-methoxyphenol)
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Chlorosulfonic acid
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Dichloromethane (anhydrous)
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Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, dissolve guaiacol in anhydrous dichloromethane.
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Cool the solution to 0-5 °C in an ice-water bath.
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Slowly add chlorosulfonic acid (2.5 to 3 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
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Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.
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Step 2: Synthesis of 2-Hydroxy-5-methoxybenzenesulfonamide
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Materials:
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2-Hydroxy-5-methoxybenzene-1-sulfonyl chloride (from Step 1)
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Concentrated aqueous ammonia
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Procedure:
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In a flask, cool concentrated aqueous ammonia in an ice-water bath.
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Slowly add the crude 2-hydroxy-5-methoxybenzene-1-sulfonyl chloride from the previous step to the cold, stirred ammonia solution. The reaction is exothermic.
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After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
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The product, 2-Hydroxy-5-methoxybenzenesulfonamide, will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts.
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The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to afford the final product as a crystalline solid.
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Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 2-Hydroxy-5-methoxybenzenesulfonamide.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the phenolic hydroxyl proton, and the sulfonamide protons. The aromatic protons should appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The methoxy group will be a singlet around 3.8-4.0 ppm. The phenolic -OH and sulfonamide -NH₂ protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom, with the carbon attached to the sulfonyl group being significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for:
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O-H stretching of the phenolic hydroxyl group (a broad band around 3200-3600 cm⁻¹).
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N-H stretching of the sulfonamide group (two bands around 3300-3400 cm⁻¹).
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S=O stretching of the sulfonamide group (asymmetric and symmetric stretches around 1350 cm⁻¹ and 1160 cm⁻¹, respectively).
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C-O stretching of the methoxy group and the phenolic C-O bond.
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Aromatic C-H and C=C stretching vibrations.[3]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of 2-Hydroxy-5-methoxybenzenesulfonamide (203.22). The fragmentation pattern can provide further structural information.
Potential Applications in Drug Development
While specific biological activities for 2-Hydroxy-5-methoxybenzenesulfonamide are not extensively reported, its structural motifs suggest several potential applications in drug discovery and development:
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Scaffold for Library Synthesis: The presence of three distinct functional groups (phenol, sulfonamide, and methoxy) allows for a wide range of chemical modifications, making it an excellent scaffold for the synthesis of compound libraries for high-throughput screening.
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Enzyme Inhibitors: The sulfonamide group is a known zinc-binding group and is present in many enzyme inhibitors, such as carbonic anhydrase inhibitors. The 2-hydroxy-5-methoxy substitution pattern could be explored for developing selective inhibitors for various metalloenzymes.
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Antibacterial Agents: As a sulfonamide, it could be a starting point for the development of novel antibacterial agents, potentially overcoming resistance to existing sulfa drugs.
Conclusion
2-Hydroxy-5-methoxybenzenesulfonamide is a chemical compound with significant potential for applications in synthetic and medicinal chemistry. Although detailed experimental data for this specific molecule is sparse in the current literature, this guide provides a comprehensive and scientifically sound framework for its synthesis and characterization based on established chemical principles and knowledge of analogous compounds. The proposed synthetic route is practical and relies on common laboratory reagents and techniques. The outlined spectroscopic methods provide a clear path for the structural elucidation and confirmation of the synthesized product. The potential applications discussed highlight the value of this compound as a building block for the discovery of new therapeutic agents. This in-depth guide is intended to empower researchers and scientists to explore the chemistry and potential of 2-Hydroxy-5-methoxybenzenesulfonamide in their drug development endeavors.
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